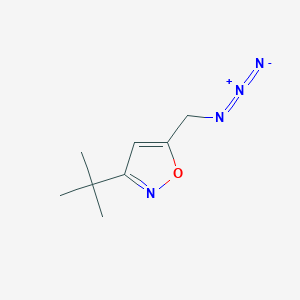

5-(叠氮甲基)-3-叔丁基-1,2-恶唑

货号 B2585592

CAS 编号:

1480083-18-8

分子量: 180.211

InChI 键: RYYLGNCTIKKIMS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a highly reactive molecule that contains an azide group, which makes it useful in a variety of applications. In

科学研究应用

- Azido-modified nucleosides, including 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole, have been widely explored as substrates for click chemistry and for metabolic labeling of DNA and RNA . These compounds serve as precursors for further synthetic elaboration and as potential therapeutic agents .

- 5-(Azidomethyl)-2′-deoxyuridine has demonstrated effective radiosensitization in tumor cells, both in the presence and absence of oxygen. This application holds promise for enhancing the efficacy of tumor radiochemotherapy .

- Nitrogen-centered radicals (NCRs) play a crucial role in organic synthesis. Azidonucleosides contribute to the generation of NCRs, which allow access to new synthetic pathways. These radicals are categorized into σ-iminyl, π-aminyl, π-amidyl, and π-aminium types, and they can be generated via various methods, including homolytic cleavage and proton-coupled electron transfer (PCET) .

- The regio- and stereoselective incorporation of an azido group (“radical arm”) into the nucleoside frame leads to the selective generation of NCRs under reductive conditions. These NCRs often resemble the same radical species observed upon ionization events due to radiation or other oxidative conditions .

- The sulfinylimine radical, generated during the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides, highlights the critical role of azidonucleosides in biological processes .

- While discussing NCRs, we also consider nucleoside-modified precursors other than azidonucleosides. However, the focus remains on their relation to the same or similar NCRs derived from azidonucleosides .

Click Chemistry and Metabolic Labeling

Radiosensitization in Tumor Radiochemotherapy

Organic Synthesis and New Synthetic Pathways

Selective Generation of NCRs

Role in Ribonucleotide Reductase Inhibition

Other Nucleoside-Modified Precursors

属性

IUPAC Name |

5-(azidomethyl)-3-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYLGNCTIKKIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2585518.png)

![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)

![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)